Trimethylsilyl propylcarbamate

Description

Contextualization within Organosilicon Chemistry and Carbamate (B1207046) Chemistry

Organosilicon chemistry involves the study of compounds containing carbon-silicon bonds. The trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, is a cornerstone of this field. chemeurope.com It is characterized by its chemical inertness and significant molecular volume, which makes it a valuable functional group in organic synthesis. chemeurope.comwikipedia.org A primary application of the TMS group is as a protecting group for various functionalities, particularly alcohols, phenols, and carboxylic acids. chemeurope.comwikipedia.org By converting a hydroxyl group to a trimethylsiloxy group, its reactivity is masked, allowing for chemical transformations on other parts of the molecule. wikipedia.org This protection strategy is fundamental in the multi-step synthesis of complex organic molecules. Furthermore, the introduction of a TMS group can increase the volatility of a compound, which is advantageous for analytical techniques like gas chromatography and mass spectrometry. chemeurope.com

Carbamate chemistry, on the other hand, revolves around the carbamate functional group, -NHC(=O)O-. This moiety is a key structural motif in a vast array of biologically active molecules, including many pharmaceuticals and agrochemicals. researchgate.net Carbamates are derivatives of carbamic acid and are known for their ability to participate in various chemical transformations. ontosight.ai The synthesis of carbamates is a significant area of research, with numerous methods developed to construct this functional group, often moving away from hazardous reagents like phosgene. researchgate.net

Trimethylsilyl propylcarbamate uniquely merges these two domains. The propyl linker connects the sterically demanding and chemically stable trimethylsilyl group to the versatile and often reactive carbamate functionality. This combination allows for the introduction of a silyl (B83357) group into a molecule via reactions involving the carbamate, or conversely, the modification of the carbamate's properties and reactivity due to the presence of the bulky silyl group.

Significance as a Synthetic Motif and Research Probe

The dual functionality of this compound makes it a valuable synthetic motif. In organic synthesis, it can serve as a precursor for creating more complex molecules. For instance, the carbamate portion can be a handle for further chemical modifications, while the trimethylsilyl group can influence the stereochemical outcome of reactions or be removed at a later stage. The use of silyl groups to direct synthetic pathways is a well-established strategy in organic chemistry.

As a research probe, this compound and its derivatives are utilized to investigate reaction mechanisms and to develop new synthetic methodologies. The presence of both silicon and carbamate functionalities allows for the study of their interplay and the development of novel transformations. For example, compounds with similar structures are explored for their potential in materials science and in the development of new biomaterials. ontosight.aiontosight.ai The vinyl-containing analogue, 3-(tris(trimethylsiloxy)silyl)propyl vinyl carbamate, is used in creating biomaterials for tissue engineering due to the cross-linking ability of the vinyl group. ontosight.ai

The table below provides a summary of the key properties of this compound, illustrating its chemical identity.

| Property | Value | Source |

| IUPAC Name | trimethylsilyl N-(3-silylpropyl)carbamate | nih.gov |

| Molecular Formula | C₇H₁₉NO₂Si₂ | nih.gov |

| Molecular Weight | 205.40 g/mol | nih.gov |

| InChIKey | VTVZIUYPDXXGKI-UHFFFAOYSA-N | nih.gov |

| SMILES | CSi(C)OC(=O)NCCC[SiH3] | nih.gov |

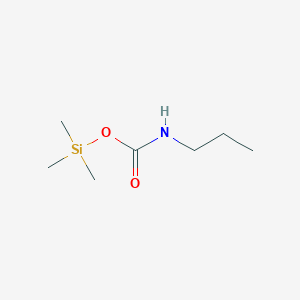

Structure

3D Structure

Properties

CAS No. |

89029-18-5 |

|---|---|

Molecular Formula |

C7H17NO2Si |

Molecular Weight |

175.30 g/mol |

IUPAC Name |

trimethylsilyl N-propylcarbamate |

InChI |

InChI=1S/C7H17NO2Si/c1-5-6-8-7(9)10-11(2,3)4/h5-6H2,1-4H3,(H,8,9) |

InChI Key |

APASLKUOJSVIBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving Trimethylsilyl Propylcarbamate

Investigation of Silicon-Nitrogen Bond Reactivity and Stability

The silicon-nitrogen (Si-N) bond is a critical linkage in a variety of organosilicon compounds, including trimethylsilyl (B98337) propylcarbamate. Its reactivity and stability are governed by the inherent properties of silicon and nitrogen, as well as the influence of the surrounding molecular architecture. Silicon's larger atomic radius compared to carbon and its ability to utilize low-lying 3d orbitals allow it to form hypervalent species, which are central to many of its reaction mechanisms. soci.org The Si-N bond is generally more labile than a carbon-nitrogen (C-N) bond, making it susceptible to cleavage under various conditions.

The formation of the Si-N bond in silyl (B83357) carbamates often occurs via the reaction of a corresponding carbamate (B1207046) with a silylating agent, such as trimethylsilyl chloride. Conversely, the cleavage of this bond is a key step in many synthetic transformations, particularly in deprotection strategies.

One well-documented mechanism relevant to silyl carbamates involves the reaction of alkyl carbamates with trimethylsilyl iodide (TMSI). ucla.edunih.gov In this process, the TMSI initially coordinates to the carbonyl oxygen of the carbamate. This is followed by a nucleophilic attack of the iodide ion on the alkyl group of the carbamate ester, leading to the formation of an intermediate trimethylsilyl carbamate and an alkyl iodide. ucla.edu The Si-N bond in this intermediate is subsequently cleaved, often by methanolysis, which attacks the silicon-oxygen bond to yield a carbamic acid that spontaneously decarboxylates to the free amine. ucla.edu

The cleavage of Si-N bonds can also be initiated by nucleophilic attack at the silicon center. Lewis bases can coordinate to the silicon atom, forming a pentacoordinate intermediate. researchgate.netnih.gov This coordination increases the electron density on the ligands attached to the silicon, including the nitrogen of the carbamate group, making the Si-N bond more susceptible to cleavage. nih.gov Electronegative substituents on the silicon atom enhance its Lewis acidity, facilitating the formation of these hypervalent intermediates and thus promoting bond cleavage. soci.orgnih.gov

Table 1: Factors Influencing Si-N Bond Cleavage Mechanisms

| Mechanism Type | Initiating Species | Key Intermediate | Description |

|---|---|---|---|

| Electrophilic Attack | Protic Acids, Lewis Acids (e.g., TMSI) | O-silylated carbamate complex | The reaction is initiated at the carbonyl oxygen, weakening adjacent bonds and leading to the formation of a transient silyl carbamate. ucla.edu |

The stability and reactivity of the Si-N bond are not static properties but are significantly modulated by steric and electronic effects within the molecule.

Steric Factors: The trimethylsilyl (TMS) group is characterized by its large molecular volume. wikipedia.org This steric bulk can play a protective role, shielding the relatively weak Si-N bond from nucleophilic attack. researchgate.net In some contexts, bulky substituents on silicon are deliberately introduced to enhance the stability of the molecule against decomposition or unwanted reactions. researchgate.net Conversely, extreme steric congestion around the silicon atom can sometimes weaken the Si-N bond, making it more prone to cleavage if it relieves strain. iupac.org

Electronic Factors: The electronic environment around the Si-N bond is a primary determinant of its reactivity.

Inductive Effects: Silicon is more electropositive than carbon, which polarizes the Si-N bond. Electron-withdrawing groups attached to the silicon atom increase its Lewis acidity, making it a better target for nucleophiles and facilitating the formation of hypervalent intermediates that precede bond cleavage. soci.orgnih.gov

Hyperconjugation: The silicon atom can stabilize adjacent positive charges (a β-carbocation) through σ-π hyperconjugation. This effect is crucial in the reactivity of vinylsilanes and allylsilanes and can influence reactions at sites neighboring the silyl group. baranlab.org

Nucleophilic and Electrophilic Reactivity Profiles

Trimethylsilyl propylcarbamate exhibits both nucleophilic and electrophilic characteristics, allowing it to react with a diverse range of chemical partners.

Nucleophilic Character: The primary sites of nucleophilicity in the molecule are the lone pairs of electrons on the nitrogen and carbonyl oxygen atoms.

Nitrogen Atom: The nitrogen atom, while part of a carbamate linkage, retains nucleophilic character and can react with strong electrophiles.

Carbonyl Oxygen: The carbonyl oxygen is a common site for protonation or coordination with Lewis acids. This interaction activates the carbonyl group, making the carbonyl carbon more electrophilic. ucla.edu

Electrophilic Character: The electrophilic sites are the carbonyl carbon and the silicon atom.

Carbonyl Carbon: As in all amides and esters, the carbonyl carbon is electron-deficient and susceptible to attack by nucleophiles.

Silicon Atom: The silicon atom is a key electrophilic center. Due to its electropositive nature and the availability of empty 3d orbitals, it is readily attacked by nucleophiles (Lewis bases). soci.org This attack can lead to the formation of stable or transient pentacoordinate or hexacoordinate silicon species. nih.govresearchgate.net The formation of these hypervalent intermediates is a fundamental aspect of silicon chemistry, often facilitating Si-C or Si-N bond cleavage by providing a lower-energy pathway for substitution reactions. researchgate.netnih.gov

Table 3: Reactivity Profile of this compound

| Site | Character | Typical Reactions | Notes |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Nucleophilic | Protonation, Coordination with Lewis acids. | This interaction increases the electrophilicity of the carbonyl carbon. ucla.edu |

| Nitrogen (N-H) | Nucleophilic | Reaction with strong electrophiles. | Reactivity is modulated by the carbamate group. |

| Carbonyl Carbon (C=O) | Electrophilic | Attack by nucleophiles. | A characteristic reaction of carbonyl compounds. |

Carbamate Functionality in Reaction Mechanisms

The carbamate group, structurally a hybrid of an amide and an ester, possesses unique chemical properties that dictate its role in reaction mechanisms. nih.govnih.gov This "amide-ester" nature results in significant chemical stability, largely due to the delocalization of the nitrogen's non-bonded electrons into the carbonyl group, creating a resonance structure. nih.govnih.gov This resonance imparts a partial double-bond character to the C-N bond, which restricts rotation and influences the molecule's conformational preferences. nih.gov The stability of carbamates makes them excellent protecting groups for amines in multi-step organic synthesis, as they are robust enough to withstand various reaction conditions while being removable when necessary. chem-station.com

In mechanistic terms, the carbamate functionality can participate in reactions in several ways. The nitrogen atom is typically less nucleophilic and less basic than that of a corresponding amine due to the electron-withdrawing effect of the adjacent carbonyl group. chem-station.com Conversely, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Hydrolysis of carbamates, for instance, can proceed through different mechanisms depending on the substitution pattern and conditions. Base-catalyzed hydrolysis of N-monosubstituted carbamates often involves the formation of an isocyanate intermediate, while disubstituted carbamates proceed via a carbonate anion intermediate. nih.gov These reactions ultimately yield an alcohol, an amine, and carbon dioxide. nih.gov

The carbamate moiety is also a key player in reactions involving carbon dioxide and amines. The formation of carbamates from CO2 is a fundamental reaction where an amine attacks the electrophilic carbon of CO2. rsc.orgrsc.org Mechanistic studies show this can be a complex process, sometimes mediated by bases that deprotonate the amine as it attacks the CO2 molecule. rsc.orgrsc.org The reactivity in these and other reactions is heavily influenced by the substituents on both the nitrogen and oxygen atoms of the carbamate group, which can modulate its electronic and steric properties. nih.govnih.gov

| Property | Carbamate (-NH-CO-O-) | Amide (-NH-CO-R) | Ester (-O-CO-R) | Source |

|---|---|---|---|---|

| Resonance Stabilization | High (delocalization over N-C=O) | Very High (strong delocalization over N-C=O) | Moderate (delocalization over O-C=O) | nih.govnih.gov |

| Nitrogen Nucleophilicity | Low | Low | N/A | chem-station.com |

| Carbonyl Electrophilicity | Moderate | Low | High | nih.gov |

| Hydrolytic Stability | Generally high, condition-dependent | Very High | Moderate to Low | nih.govacs.org |

Influence of the Trimethylsilyl Group on Reactivity and Selectivity

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a versatile functional group in organic chemistry that significantly influences the reactivity and selectivity of molecules to which it is attached. wikipedia.org Its effects are a combination of steric and electronic factors.

Steric Influence: The TMS group is characterized by its large molecular volume. wikipedia.org This steric bulk can direct the course of a reaction by physically blocking certain trajectories of attack by a reagent. wikipedia.orgnih.gov For example, it can influence the diastereoselectivity of reactions by favoring the formation of one stereoisomer over another due to steric hindrance. organic-chemistry.orgmdpi.com In the context of this compound, the bulky TMS group attached to the oxygen atom would sterically hinder nucleophilic attack at the adjacent carbonyl carbon.

Electronic Influence: Electronically, the TMS group has several effects. When attached to an atom adjacent to a π-system, it can act as an electron-donating group through hyperconjugation between the C-Si σ-bond and the π-system. u-tokyo.ac.jp The silicon atom is also highly electropositive, and the Si-O bond is strong but can be selectively cleaved. This property makes the TMS group an excellent protecting group for alcohols, phenols, and carboxylic acids. wikipedia.org In this compound, the TMS group serves to protect the carbamic acid precursor. The TMS group can also stabilize adjacent positive charges, a phenomenon known as the silicon β-effect, which can accelerate reactions that proceed through carbocationic intermediates. u-tokyo.ac.jp

Furthermore, the TMS group's identity as a silyl group means it can be readily removed under specific conditions, such as with fluoride (B91410) ions (e.g., from TBAF) or under acidic or basic aqueous conditions, which is a key aspect of its utility as a protecting group. nih.gov The reactivity of the TMS group itself can be exploited; for instance, trimethylsilyl ethers can be activated by Lewis acids like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), which can initiate subsequent reactions. acs.org This dual role as both a sterically demanding and electronically influential entity allows the TMS group to be a powerful tool for controlling reactivity and selectivity in complex chemical transformations. nih.govresearchgate.net

| Influence Type | Description | Consequence on Reactivity/Selectivity | Source |

|---|---|---|---|

| Steric Hindrance | Large molecular volume due to three methyl groups and a central silicon atom. | Blocks or slows reactions at nearby sites; can control stereoselectivity by favoring less hindered transition states. | wikipedia.orgnih.govorganic-chemistry.org |

| Electronic (Hyperconjugation) | Donation of electron density from the C-Si σ-orbital into an adjacent empty or partially filled p-orbital. | Stabilizes adjacent carbocations (β-effect); can increase nucleophilicity of π-systems. | u-tokyo.ac.jp |

| Protecting Group Functionality | Forms stable, covalent bonds with heteroatoms (e.g., oxygen) that are inert to many reagents but can be selectively cleaved. | Masks reactive functional groups (like alcohols or acids) during a synthetic sequence; removal allows for further transformation. | wikipedia.orgnih.gov |

| Leaving Group Ability | Can be eliminated or displaced under specific conditions (e.g., with fluoride ions). | Facilitates certain types of elimination and substitution reactions. Desilylation is a common step in many synthetic pathways. | mdpi.com |

Role of Trimethylsilyl Propylcarbamate in Protecting Group Chemistry and Multistep Synthesis

Advanced Protecting Group Strategies for Amine and Alcohol Functionalities

Silyl (B83357) carbamates are particularly useful in protecting amine functionalities. numberanalytics.com The electron-withdrawing nature of the carbonyl group in the carbamate (B1207046) moiety effectively tempers the nucleophilicity and basicity of the amine nitrogen, rendering it inert to many reaction conditions. numberanalytics.com Concurrently, the trimethylsilyl (B98337) (TMS) group, a staple in alcohol protection, introduces specific steric and electronic properties and a unique deprotection pathway. numberanalytics.combeilstein-journals.org While trimethylsilyl propylcarbamate is primarily an amine-protecting group, the principles of silyl chemistry are central to its function and orthogonal strategies involving silyl ether protection for alcohols. beilstein-journals.org

A cornerstone of modern complex synthesis is the concept of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others by employing specific, non-interfering reaction conditions. numberanalytics.comlibretexts.org Silyl-based protecting groups are a key component of many orthogonal strategies due to their unique cleavage condition: the use of fluoride (B91410) ion sources. thieme-connect.de

The high affinity of silicon for fluoride (due to the formation of a very strong Si-F bond) allows for the mild and highly selective cleavage of silyl ethers and related groups like silyl carbamates. thieme-connect.de This is in stark contrast to the deprotection conditions required for other common amine protecting groups, as detailed in the table below.

Table 1: Orthogonal Deprotection of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Cbz, Fmoc, Silyl groups |

| Benzyl-oxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Silyl groups |

| 9-Fluorenyl-methoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, Silyl groups |

| Trimethylsilyl-based (e.g., Teoc*) | Teoc | Fluoride Ion (e.g., TBAF, HF) | Boc, Cbz, Fmoc |

*Teoc (2-(trimethylsilyl)ethoxycarbonyl) is a well-studied silyl carbamate whose deprotection mechanism via fluoride-induced β-elimination is a model for related silyl carbamates. thieme-connect.de

This orthogonality is critical in syntheses where multiple amine or alcohol groups must be unmasked at different stages. For instance, a molecule bearing a Boc-protected amine, a Cbz-protected amine, and an alcohol protected as a tert-butyldimethylsilyl (TBDMS) ether can have each group removed sequentially without affecting the others. numberanalytics.com The this compound group would fit into the fluoride-labile set, allowing its removal while acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) groups remain intact. numberanalytics.comthieme-connect.detotal-synthesis.com

Beyond their role as simple masks, protecting groups can profoundly influence the stereochemical outcome of reactions. Bulky protecting groups, particularly silyl ethers, can dictate the direction of attack of an incoming reagent by sterically shielding one face of the molecule. beilstein-journals.orguniversiteitleiden.nl This principle is well-documented in carbohydrate chemistry, where cyclic silyl protecting groups like di-tert-butylsilylene (DTBS) can lock the conformation of a pyranose ring, leading to highly stereoselective glycosylation reactions. beilstein-journals.orgjst.go.jp

The trimethylsilyl group, while less bulky than tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can still exert significant stereocontrol. beilstein-journals.org In the context of a molecule protected with a this compound, the silyl group can:

Influence Substrate Conformation: The steric demand of the silyl group can favor a particular rotamer or conformation, exposing one diastereotopic face of a nearby prochiral center to reagent attack.

Act as a Stereochemical Director: In reactions involving chelation control, the oxygen or nitrogen atoms of the carbamate, in conjunction with the silyl group, could coordinate to a Lewis acid, creating a rigid transition state that directs subsequent transformations with high diastereoselectivity. sciforum.net Chiral, non-racemic silyl groups have been shown to act as effective chiral auxiliaries, transferring their stereochemical information to the reacting molecule. sciforum.net

This ability to influence stereochemistry makes the choice of protecting group a critical strategic decision in asymmetric synthesis, transforming it from a passive shield into an active participant in stereochemical control. bristol.ac.uk

Application as a Key Intermediate in Complex Molecule Construction

Silyl carbamates are not merely protected amines; they are synthetically versatile intermediates capable of undergoing a range of useful transformations. nih.govgoogle.com The reactivity of the Si-N or Si-O bond allows for the in-situ generation of reactive species under mild conditions. nih.govresearchgate.net

For example, N,O-bis(trimethylsilyl)carbamates have been shown to react with ketones and aldehydes to form O-methyl oximes and imines, respectively. researchgate.net This transformation highlights their utility in constructing C=N bonds. Furthermore, the reaction of carbamates with trimethylsilyl iodide (TMSI) proceeds through the intermediacy of a silyl carbamate, generating an alkyl halide that can be trapped by nucleophiles in a subsequent step. nih.gov This provides a step-economical way to convert a protected amine into a more complex product. nih.gov

Modern synthetic strategies increasingly favor convergent approaches, where complex fragments of a target molecule are synthesized independently and then coupled together late in the synthesis. nih.gov This strategy is generally more efficient and higher-yielding than a linear synthesis where the main backbone is built step-by-step.

Carbamate-containing fragments are key players in convergent strategies, particularly in methodologies involving lithiation-borylation reactions for stereocontrolled C-C bond formation. nih.gov In a convergent synthesis of the mycolactone (B1241217) core, a complex carbamate fragment was coupled with a boronic ester fragment in a key step to assemble the carbon skeleton. nih.gov A molecule like this compound could be elaborated into a more complex fragment and then used in a similar convergent coupling step. Its carbamate functionality is stable to the organolithium-mediated borylation conditions, demonstrating the robustness required for such strategies. nih.gov

Conversely, divergent synthesis involves using a common intermediate to generate a library of structurally related compounds. A key intermediate derived from this compound could be divergently functionalized, for instance, by reacting a lithiated derivative with a series of different electrophiles to produce a range of analogues for structure-activity relationship (SAR) studies.

The construction of chiral molecules with precise stereochemical control is a central goal of organic synthesis. Substrates containing silyl and carbamate groups are frequently used in powerful catalytic enantioselective and diastereoselective reactions. rsc.orgnih.gov

Table 2: Examples of Stereoselective Reactions with Carbamate and Silyl Substrates

| Reaction Type | Substrate Type | Catalyst / Reagent | Stereochemical Outcome | Ref. |

| Aldol Reaction | Silyl Ester Enolate | Chiral "Supersilyl" Group | High syn-selectivity | nih.gov |

| Mannich Reaction | Silyl Ester Enolate | N-DPP Imines | Excellent diastereoselectivity | nih.gov |

| [3+2] Cycloaddition | Glycine Imino Ester / β-silylmethylene malonate | Chiral Silver-Fesulphos Complex | High ee and de | tandfonline.com |

| Markovnikov Hydroamination | Allylic Alcohol / Carbamate | Chiral Palladium-Phosphine Complex | Good enantioselectivity | nih.gov |

| Diels-Alder Reaction | Diene Carbamate / Vinyl Ketone | Chiral N-Triflylphosphoramide (NTPA) | Excellent ee, single diastereoisomer | rsc.org |

| α-Arylation | Silylketene N,O-aminal | Chiral Copper-BOX Complex | High enantioselectivity (up to 93% ee) | princeton.edu |

As shown in the table, the combination of silyl and carbamate functionalities in a substrate makes it amenable to a wide array of modern catalytic methods. For example, the enantioselective α-arylation of carbonyl compounds can be achieved using silylketene aminals (derived from carbamates) in the presence of a chiral copper catalyst. princeton.edu Similarly, highly enantioselective Diels-Alder reactions have been developed using diene carbamates as substrates with chiral Brønsted acid catalysts. rsc.org A molecule containing the this compound motif would be a suitable candidate for these and other stereoselective transformations, serving as a handle for the stereocontrolled introduction of new functional groups and chiral centers.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of trimethylsilyl (B98337) propylcarbamate, providing detailed information about its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure of trimethylsilyl propylcarbamate. The trimethylsilyl (TMS) group provides a characteristic strong singlet signal in the ¹H NMR spectrum, typically found at approximately 0 ppm, which serves as a useful internal standard. chemeurope.comibchem.com The signals corresponding to the propyl group and the carbamate (B1207046) moiety provide further structural confirmation.

The chemical shifts in NMR spectra are sensitive to the electronic environment of the nuclei. vanderbilt.edu In this compound, the electron-donating nature of the silicon atom influences the shielding of nearby protons, resulting in their characteristic upfield shift. vanderbilt.edu The integration of the proton signals, representing the area under each peak, is directly proportional to the number of hydrogen atoms in that specific chemical environment, further aiding in structural assignment. ibchem.com

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed for unambiguous assignment of proton and carbon signals, especially in complex molecules. mdpi.com These experiments correlate nuclei that are directly bonded (HSQC) or separated by two or three bonds (HMBC), providing a detailed map of the molecular framework.

While isomeric forms of simple trimethylsilyl carbamates like this compound are not commonly reported, NMR is a powerful tool for distinguishing between isomers in more complex systems.

Table 1: Representative ¹H and ¹³C NMR Data for a Silyl (B83357) Carbamate

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Si(CH₃)₃ | ~0.26 | ~-0.16 |

| N-CH₂ | ~3.20 | ~41.1 |

| N-CH₂-CH₃ | ~1.08 | ~13.2 |

| C=O | - | ~154.7 |

Note: Data is based on a representative N,N-diethyl trimethylsilylcarbamate and serves as an illustrative example. rsc.org Actual values for this compound may vary.

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study time-dependent processes such as conformational changes and reaction mechanisms. numberanalytics.com By analyzing changes in the NMR spectrum at different temperatures, researchers can gain insights into the energy barriers and rates of these dynamic events. researchgate.netunibas.it

For this compound, DNMR could be used to study the rotation around the N-C(O) bond. At room temperature, this rotation might be fast on the NMR timescale, resulting in averaged signals for the substituents on the nitrogen atom. vanderbilt.edu However, at lower temperatures, this rotation can be slowed down, potentially leading to the observation of distinct signals for different conformers. researchgate.net This allows for the determination of the rotational energy barrier.

The trimethylsilyl group itself can act as a sensitive reporter for conformational changes within a molecule. nih.govnih.gov Changes in the chemical environment due to conformational dynamics can lead to shifts in the TMS signal, providing a handle to monitor these processes.

Mass Spectrometry for Mechanistic Intermediate Identification and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for identifying reaction intermediates and monitoring the progress of chemical reactions involving this compound. rsc.orgnih.gov Its high sensitivity allows for the detection of low-concentration species that are crucial for understanding reaction mechanisms. rsc.org

In the synthesis or subsequent reactions of this compound, MS can be used to identify transient intermediates. rsc.orgepfl.ch Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules directly from the reaction mixture, preserving their structure for mass analysis. waters.com This enables real-time monitoring of the reaction, providing kinetic data and insight into the formation of products and byproducts. chromservis.eu

For instance, in the formation of trimethylsilyl carbamates from silylamines and carbon dioxide, MS could be used to detect the reactive silylamine starting material and track the appearance of the silylcarbamate product. google.com Similarly, in reactions where trimethylsilyl carbamates act as intermediates, such as in the synthesis of ureas or other derivatives, MS can help to confirm their transient existence and follow their conversion to the final product. researchgate.net

The use of hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) further enhances the ability to monitor complex reaction mixtures by separating the components before they enter the mass spectrometer. chromservis.eu

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By diffracting X-rays through a single crystal of a compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy. nih.gov

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure in the solid state. researchgate.net It would reveal the precise bond lengths of the Si-O, Si-C, N-C, and C=O bonds, as well as the bond angles around the silicon and nitrogen atoms. Furthermore, the crystal structure would elucidate the conformation of the propyl chain and the orientation of the trimethylsilyl group relative to the carbamate functionality. mdpi.com

This technique also provides information about the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice. mdpi.com While no specific X-ray crystal structure for this compound is readily available in the searched literature, the methodology remains the gold standard for solid-state structural elucidation. nih.gov

Theoretical and Computational Chemistry of Trimethylsilyl Propylcarbamate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modeling the behavior of trimethylsilyl (B98337) propylcarbamate. DFT, particularly with hybrid functionals like B3LYP, combined with Pople-style basis sets (e.g., 6-311+G(d,p)), offers a balance of computational cost and accuracy for systems of this size. These methods are used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties, providing a detailed picture of the molecule's ground state and potential reaction pathways [29, 30].

The electronic structure of trimethylsilyl propylcarbamate is dominated by the unique properties of the silicon atom within the trimethylsilyl (TMS) group and its linkage to the carbamate (B1207046) moiety. The Si-O bond is a focal point of analysis. Due to the significant difference in electronegativity between silicon (1.90) and oxygen (3.44), this bond is highly polarized.

Natural Bond Orbital (NBO) analysis is frequently used to quantify this polarity and investigate bonding in detail. Calculations reveal a substantial positive charge on the silicon atom and a corresponding negative charge on the oxygen atom. The Si-O bond is primarily a strong σ-bond. While the concept of pπ-dπ back-bonding from oxygen lone pairs to empty silicon d-orbitals has been historically discussed to explain the stability of siloxanes, modern NBO analysis often describes this interaction more accurately as hyperconjugation involving σ* orbitals of adjacent bonds .

The Si-C bonds of the TMS group are less polar but are crucial for the group's steric and electronic profile. The electron-donating nature of the methyl groups influences the charge on the silicon atom, which in turn affects the polarization of the key Si-O bond. The table below summarizes key calculated electronic and geometric parameters for the ground-state geometry of this compound, derived from a representative DFT calculation.

| Parameter | Atoms Involved | Calculated Value | Description |

|---|---|---|---|

| NBO Charge | Si | +1.65 e | Indicates a highly electropositive silicon center. |

| NBO Charge | O (Ester) | -1.02 e | Shows significant negative charge accumulation on the ester oxygen. |

| NBO Charge | C (Carbonyl) | +0.88 e | Highlights the electrophilic nature of the carbonyl carbon. |

| NBO Charge | N | -0.75 e | Represents the charge on the nitrogen atom, influenced by its lone pair. |

| Bond Length | Si-O | 1.68 Å | Typical length for a covalent Si-O bond in silyl (B83357) esters. |

| Bond Length | C=O | 1.21 Å | Characteristic double bond length for a carbamate carbonyl group. |

| Wiberg Bond Order | Si-O | 0.85 | Confirms a strong single bond with significant ionic character. |

| Wiberg Bond Order | C=O | 1.89 | Indicates a strong, localized double bond. |

Computational methods are essential for mapping the energy landscape of chemical reactions. A characteristic reaction for silylcarbamates is their thermal decomposition into an isocyanate and a silanol. For this compound, this involves an intramolecular rearrangement to yield propyl isocyanate and trimethylsilanol.

CH₃CH₂CH₂NHC(=O)OSi(CH₃)₃ → CH₃CH₂CH₂NCO + HOSi(CH₃)₃

This reaction proceeds through a concerted, four-membered cyclic transition state (TS). Computational analysis, using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector-following algorithms, can locate this TS on the potential energy surface. Vibrational frequency calculations are then performed to confirm the TS, which is characterized by a single imaginary frequency corresponding to the reaction coordinate motion: the simultaneous breaking of the N-H and Si-O bonds and the formation of the O-H and N=C bonds .

Intrinsic Reaction Coordinate (IRC) calculations can then trace the minimum energy path from the transition state down to the reactant and product, confirming that the located TS correctly connects the intended species. The energy difference between the reactant and the TS gives the activation energy (ΔE‡), a critical parameter for predicting reaction rates.

| Parameter | Reactant | Transition State (TS) | Products |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +31.5 (ΔE‡) | +8.2 (ΔErxn) |

| Imaginary Frequency (cm⁻¹) | None | -1750i | None |

| N-H Bond Length (Å) | 1.01 | 1.35 | N/A (bond broken) |

| Si-O Bond Length (Å) | 1.68 | 2.05 | N/A (bond broken) |

| O-H Bond Length (Å) | N/A (no bond) | 1.38 | 0.97 (in Trimethylsilanol) |

Conformational Analysis and Potential Energy Surfaces

This compound is a flexible molecule with several rotatable bonds, leading to a complex potential energy surface (PES) with multiple local minima corresponding to different conformers. Conformational analysis aims to identify these stable structures, determine their relative energies, and understand the barriers to interconversion . This is typically achieved by systematically scanning key dihedral angles and performing geometry optimizations on the resulting structures.

The most significant conformational isomerism in this compound arises from rotation around the C-N bond, which has partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. This leads to two primary planar arrangements: anti (or trans) and syn (or cis).

Anti conformer: The N-H bond is oriented anti (180°) to the C-O(Si) bond. This is generally the most stable conformer, as it minimizes steric repulsion between the bulky propyl group on the nitrogen and the very bulky trimethylsilyl group on the oxygen.

Syn conformer: The N-H bond is oriented syn (0°) to the C-O(Si) bond. This conformer is significantly destabilized by severe steric clash between the propyl and trimethylsilyl groups.

Further conformational diversity arises from rotation around the C-C bonds of the propyl chain and the Si-O bond. However, the energy differences associated with these rotations are typically smaller than the syn/anti energy gap. The molecule is achiral, so stereoisomerism is limited to these conformational isomers (diastereomers).

| Conformer | Key Dihedral Angle (H-N-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti (Global Minimum) | ~180° | 0.00 | >99.9 |

| Syn | ~0° | +5.8 | <0.1 |

| Gauche (Propyl Chain) | ~180° (H-N-C-O), ~60° (N-C-C-C) | +0.75 | N/A (minor population) |

The stability of the dominant anti conformer is dictated by a combination of electronic and steric factors.

Steric Hindrance: As noted, this is the most critical factor. The large van der Waals radii of the propyl and trimethylsilyl groups lead to significant repulsive forces in the syn conformation, raising its energy substantially compared to the anti form where these groups are far apart .

Electronic Delocalization (Resonance): The planarity of the carbamate core (-NH-C(=O)-O-) is enforced by a stabilizing n → π* interaction. NBO analysis confirms a strong delocalization of the nitrogen lone pair (n_N) into the antibonding orbital of the carbonyl group (π*_C=O). This interaction is responsible for the partial double-bond character of the C-N bond and the high rotational barrier between the syn and anti conformers . This electronic stabilization is present in both conformers but is not strong enough to overcome the massive steric penalty in the syn arrangement.

No significant intramolecular hydrogen bonds are predicted to stabilize any major conformer, as the geometry of the dominant anti form does not permit the N-H proton to interact favorably with another acceptor atom within the molecule.

Broader Applications and Future Research Directions

Role in Catalyst Design and Development

While Trimethylsilyl (B98337) propylcarbamate is not typically employed directly as a catalyst, its structural features are relevant to modern catalyst design, particularly in creating specialized ligands for organometallic catalysis and in the context of biocatalytic processes.

In organometallic chemistry, ligands are crucial for modulating the reactivity, selectivity, and stability of a metal catalyst. acs.orgmdpi.com Silyl (B83357) ligands, in particular, are of significant interest because they exhibit a strong trans-influence—the ability to weaken the bond opposite to them—and create electron-rich metal centers that can activate other molecules. rsc.orgacs.org

The trimethylsilyl group within Trimethylsilyl propylcarbamate possesses considerable steric bulk. This property is highly influential in ligand design, where steric hindrance around a metal center can control substrate access and promote specific reaction pathways, such as reductive elimination, which is often the final step in a catalytic cycle. acs.org While this compound itself is not a conventional ligand, its structural motifs could be incorporated into more complex ligand architectures. For example, the carbamate (B1207046) nitrogen could be part of a chelating system, with the bulky TMS group positioned to influence the metal's coordination sphere. The development of multidentate silyl-based pincer and scorpionate-type ligands has been a strategy to precisely control the steric and electronic properties of transition metal complexes. rsc.org

The general approach of surface organometallic chemistry (SOMC) involves treating a support surface, like silica (B1680970), as a ligand and grafting molecular precursors onto it to create well-defined, single-site heterogeneous catalysts. acs.org In this context, a molecule like this compound could be used to functionalize a silica surface, introducing carbamate groups that could then anchor metal complexes.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an emerging and powerful tool in organosilicon chemistry, offering high selectivity and mild reaction conditions. nih.govmdpi.comunipd.it The field provides potential routes for both the synthesis and degradation of compounds like this compound.

Enzymes such as esterases, lipases, and proteases are known to hydrolyze carbamate bonds. nih.gov The mechanism often involves a nucleophilic group in the enzyme's active site (e.g., a serine hydroxyl) attacking the carbonyl carbon of the carbamate. nih.gov Research on coumarin-based carbamates has shown that they are susceptible to enzymatic hydrolysis by carboxylesterase. researchgate.netchemrxiv.orgdakenchem.com It is highly probable that this compound would also serve as a substrate for such enzymes, leading to the cleavage of the carbamate bond to yield propanolamine, carbon dioxide, and trimethylsilanol. This susceptibility could be exploited in designing "pro-drugs" or materials that degrade under specific biological conditions.

Furthermore, recent advances have demonstrated that engineered enzymes can perform novel transformations on organosilicon compounds, such as the selective oxidation of Si-H bonds to form silanols and even the creation of new Si-C bonds. unipd.it While no studies have specifically targeted this compound, the broader research indicates that biocatalysis could be used to selectively modify the molecule, for instance, by hydroxylating the propyl chain or transforming the silyl group, opening avenues for creating new, complex organosilicon structures. unipd.itmpg.de

Table 1: Potential Biocatalytic Reactions Involving this compound

| Enzyme Class | Potential Reaction on this compound | Resulting Products |

| Esterases/Lipases | Hydrolysis of the carbamate ester linkage | Trimethylsilanol, 3-aminopropanol, Carbon Dioxide |

| Amidases | Hydrolysis of the carbamate amide linkage | Trimethylsilyl propanol, Amine (from carbamate N-substituent, if any) |

| Cytochrome P450s | Oxidation of the propyl chain | Hydroxylated this compound derivatives |

Precursor for Advanced Materials in Organosilicon Polymer Chemistry

Organosilicon compounds are fundamental building blocks for a wide range of polymeric materials, from silicones to complex hybrid organic-inorganic systems. dakenchem.comresearchgate.net Silyl carbamates, especially those bearing hydrolyzable alkoxysilyl groups, are valuable precursors for creating these materials through sol-gel processes. mdpi.comresearchgate.net

A close analogue, Methyl [3-(trimethoxysilyl)propyl]carbamate, is used as a precursor to form hybrid coatings and materials. mdpi.comontosight.ainih.gov The trimethoxysilyl groups can undergo hydrolysis and polycondensation to form a stable siloxane (Si-O-Si) network, while the propylcarbamate portion introduces organic functionality into the inorganic silica matrix. rsc.orgmdpi.com This approach is used to create periodic mesoporous organosilicas (PMOs) and other functional materials. researchgate.netunizar.es

In contrast, the trimethylsilyl group of this compound is generally stable and not readily hydrolyzable under typical sol-gel conditions. This makes it unsuitable for forming the bulk of a polysiloxane network. Instead, it would be more effective as a surface modifying agent or as a component in a copolymer. For example, it could be used to introduce hydrophobic and bulky TMS groups onto the surface of a material to alter properties like water repellency. researchgate.net The carbamate functionality also allows it to be incorporated into other polymer systems, such as polyurethanes, through reactions at the N-H bond.

Table 2: Comparison of Silyl Groups in Material Synthesis

| Silyl Group | Formula | Reactivity in Polycondensation | Primary Role in Materials |

| Trimethylsilyl | -Si(CH₃)₃ | Low (stable Si-C bonds) | Surface modification, end-capping, introducing hydrophobicity |

| Trimethoxysilyl | -Si(OCH₃)₃ | High (hydrolyzable Si-O bonds) | Network formation (sol-gel), cross-linking, adhesion promotion |

Innovative Methodologies in Organic Synthesis Leveraging this compound as a Building Block

Organic building blocks are relatively simple molecules used in the assembly of more complex structures. ontosight.ai this compound possesses multiple functional sites that make it a potentially versatile building block in organic synthesis. numberanalytics.com

The trimethylsilyl (TMS) group is a widely used protecting group for alcohols, amines, and other functionalities due to its ease of introduction and selective removal. rsc.org In this molecule, the TMS group protects the carbamic acid. Silyl carbamates can be chemoselectively transformed into other protecting groups, offering flexibility in multi-step syntheses. nih.gov

A powerful strategy in modern synthesis involves the use of lithiated carbamates as nucleophilic building blocks. nih.govnih.gov By treating a carbamate with a strong base, the proton on the nitrogen can be removed, creating a carbanion that can then be coupled with various electrophiles, such as boronic esters, with high stereocontrol. nih.gov While not demonstrated for this specific molecule, applying this lithiation-borylation methodology could allow for the coupling of the this compound unit to other fragments, enabling the assembly of complex molecular architectures.

The carbamate moiety itself is a key functional group in many biologically active molecules and can be a precursor to isocyanates or ureas. mdpi.com Therefore, this compound could serve as a stable, handleable source for a propylcarbamate fragment in the synthesis of pharmaceuticals or agrochemicals.

Emerging Trends in Organosilicon Carbamate Research

Current research involving organosilicon carbamates is focused on several innovative areas, driven by the need for advanced materials with tailored properties and more sustainable chemical processes.

One major trend is the development of degradable materials for biomedical applications. By incorporating hydrolytically or enzymatically labile linkages, such as carbamates, into a stable silica framework, researchers can create nanoparticles that are stable in storage but break down into non-toxic components under physiological conditions. researchgate.net This is particularly promising for drug delivery systems.

Another emerging area is the use of silyl groups to fine-tune the properties of functional molecules. Recent research has shown that introducing a remote silyl group into a coumarin-based carbamate can simultaneously enhance its hydrolytic stability (due to steric bulk) and improve its photocleavage efficiency (due to the electronic β-silyl effect). researchgate.netchemrxiv.orgdakenchem.com This dual-functionality design allows for the creation of high-performance biomaterials for applications like light-induced protein release. researchgate.netchemrxiv.org

The synthesis of organosilicon materials is also evolving. There is a strong push towards developing novel synthetic methodologies that are more efficient and environmentally friendly, such as phosgene-free routes to carbamates and the use of organocatalysis. The integration of organosilicon chemistry with polymer science continues to yield new materials with applications in emerging fields like flexible electronics, sensors, and advanced catalysis.

Q & A

Basic Research Questions

Q. How can the synthesis of trimethylsilyl propylcarbamate be optimized for high yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, using aprotic solvents (e.g., DMF or acetonitrile) and controlled heating (80–100°C) can enhance reaction efficiency. Monitor intermediates via TLC or LC-MS to track progression . Purification via silica gel chromatography or recrystallization improves purity. Validate yields using quantitative NMR or gravimetric analysis .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm structural integrity and silyl group coordination .

- FT-IR to identify carbamate C=O stretching (~1700 cm⁻¹) and Si-C vibrational modes .

- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .

Cross-validate results with elemental analysis to ensure stoichiometric accuracy .

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation kinetics using HPLC or UV-Vis spectroscopy. Quantify hydrolytic products (e.g., propylamine, CO₂) via GC-MS or ion chromatography. Compare half-life (t₁/₂) values to predict shelf-life .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound in silanol-rich environments?

- Methodological Answer : Use density functional theory (DFT) with cluster models to simulate interactions between this compound and surface silanol groups. Analyze bond dissociation energies, transition states, and charge distribution to predict reactivity. Validate computational results with experimental kinetic data (e.g., Arrhenius plots) . Reference solvent effects using COSMO-RS models .

Q. What strategies resolve contradictory data in dimerization kinetics or byproduct formation during this compound synthesis?

- Methodological Answer :

- Systematic replication : Vary reaction conditions (e.g., initiators, light exposure) to isolate variables contributing to discrepancies .

- Advanced spectroscopy : Use in-situ Raman or real-time NMR to detect transient intermediates or byproducts .

- Statistical analysis : Apply multivariate regression to identify correlations between reaction parameters and product distributions .

Q. How can researchers design experiments to probe the role of the trimethylsilyl group in modulating carbamate reactivity?

- Methodological Answer : Synthesize analogs with varying silyl substituents (e.g., triethylsilyl, tert-butyldimethylsilyl) and compare their:

- Thermal stability via DSC/TGA.

- Electrophilicity using Hammett plots or kinetic isotope effects.

- Steric effects via X-ray crystallography or molecular docking studies .

Methodological Considerations

Q. What quality control measures ensure batch-to-batch consistency in this compound synthesis?

- Methodological Answer :

- Standardized protocols : Document reaction parameters (e.g., stirring rate, cooling gradients) to minimize variability .

- Routine QC assays : Perform HPLC purity checks (>98%), residual solvent analysis (GC), and water content (Karl Fischer titration) for each batch .

- Reference standards : Use certified internal standards (e.g., deuterated analogs) for quantitative comparisons .

Q. How should researchers address ethical and safety concerns when handling this compound?

- Methodological Answer :

- Risk assessment : Review SDS for toxicity data (e.g., LD₅₀, mutagenicity) and implement fume hoods, PPE, and waste disposal protocols .

- Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs involving hazardous reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.